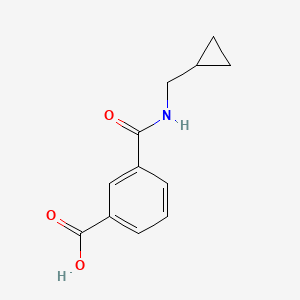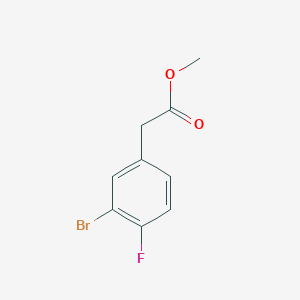
(3-Bromo-4-fluorophenyl)acetic acid methyl ester
Overview
Description
(3-Bromo-4-fluorophenyl)acetic acid methyl ester is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)acetic acid methyl ester typically involves the esterification of (3-Bromo-4-fluorophenyl)acetic acid with methanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in methanol for several hours to achieve a high yield of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-4-fluorophenyl)acetic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is commonly used for ester reduction.
Oxidation Reactions: Potassium permanganate in aqueous solution is used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products with different halogen or functional group substitutions on the phenyl ring.
Reduction Reactions: (3-Bromo-4-fluorophenyl)ethanol.
Oxidation Reactions: (3-Bromo-4-fluorophenyl)acetic acid.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)acetic acid methyl ester has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving esterases and other enzymes.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)acetic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed by esterases to release the corresponding acid, which can then participate in various biochemical pathways. The bromine and fluorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
- (3-Bromo-4-chlorophenyl)acetic acid methyl ester
- (3-Bromo-4-methylphenyl)acetic acid methyl ester
- (3-Bromo-4-nitrophenyl)acetic acid methyl ester
Comparison: (3-Bromo-4-fluorophenyl)acetic acid methyl ester is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of halogens can influence the compound’s chemical reactivity, stability, and biological activity. Compared to similar compounds with different substituents, this compound may exhibit distinct properties and applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-(3-bromo-4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMVMMGUHPFAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
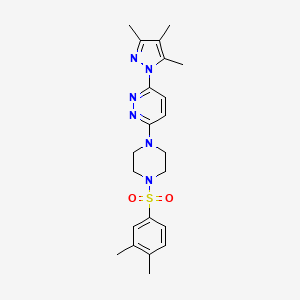
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/new.no-structure.jpg)
![4-methyl-11-[4-(1H-pyrrol-1-yl)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2719225.png)
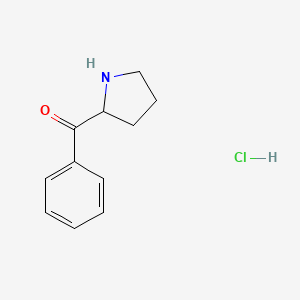
![N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2719229.png)
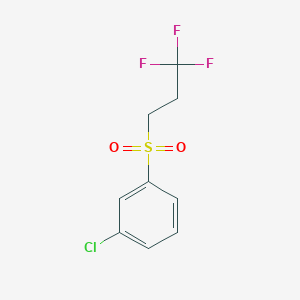
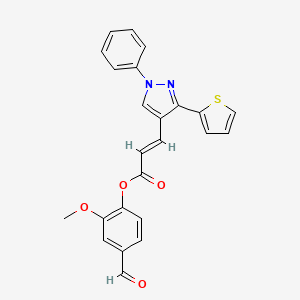
![Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2719233.png)
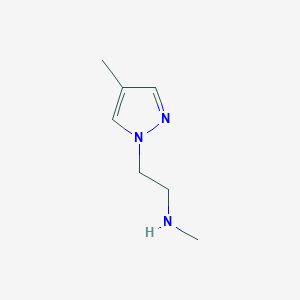
![2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2719235.png)
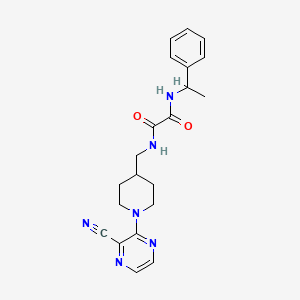
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2719239.png)
